![molecular formula C18H22N2OS B5808091 N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide
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Overview
Description
N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide is a compound involved in various chemical syntheses and biological studies. It belongs to a class of compounds that have been explored for their potential biological activities and chemical properties. There is a range of studies on similar structures demonstrating their relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds typically involves processes like aminolysis of activated acids with compounds like thionyl chloride or carbonyldiimidazole and alkylation of potassium salts with chloroacetamides. These methods lead to a variety of structures with potential biological activities, and their detailed synthesis pathways can provide insights into the production of N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide derivatives (Berest et al., 2011).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide have been studied, revealing details like chair conformation of cyclohexyl groups and planar configurations of the amide N and C atoms. Understanding these structural aspects is crucial for predicting the behavior and reactivity of the compound in different environments (Jing-lin Wang, 2009).
properties
IUPAC Name |
N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-11-18(20-16-10-6-5-9-15(13)16)22-12-17(21)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXXASUSOVFCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322047 |
Source
|
Record name | N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
CAS RN |
412919-60-9 |
Source
|
Record name | N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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